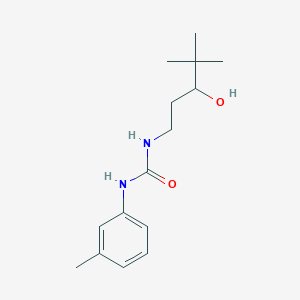

1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of urea derivatives typically involves reactions between isocyanates and amines. In the case of 1-cyclopentyl-3-(3-hydroxyphenyl)urea, the synthesis was achieved through a two-step substitution process (nucleophilic and electrophilic) followed by a one-step oxidation . Similarly, the synthesis of 1-[1-(4-isobutylphenyl)ethyl]-3-R-ureas involved the reaction of isocyanates with amines, yielding products with high efficiency, up to 95% . These methods could potentially be adapted for the synthesis of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques and confirmed by single-crystal X-ray diffraction. For 1-cyclopentyl-3-(3-hydroxyphenyl)urea, the structure was optimized using Density Functional Theory (DFT) and compared with X-ray diffraction data, showing consistency between the theoretical and experimental structures . This suggests that a similar approach could be used to analyze the molecular structure of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be explored through the study of their frontier molecular orbitals. The paper on 1-cyclopentyl-3-(3-hydroxyphenyl)urea calculated these orbitals to reveal insights into the structural features and physicochemical properties of the molecule . This analysis can be indicative of how 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea might behave in various chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea are not directly reported, the properties of similar urea derivatives can provide some context. The synthesized ureas in the second paper are described as potential multitarget inhibitors of enzymes like soluble epoxide hydrolase (sEH) and cyclooxygenase (COX), indicating their potential therapeutic applications . These properties are often influenced by the structure of the urea derivatives, suggesting that 1-(3-Hydroxy-4,4-dimethylpentyl)-3-(m-tolyl)urea may also exhibit interesting biological properties.

Scientific Research Applications

Hydrogen Bonding and Structure

Research on urea derivatives has demonstrated the significance of hydrogen bonding and molecular structure in determining the physical properties and applications of these compounds. Studies by Kołodziejski et al. (1993) on substituted ureas highlighted the impact of hydrogen bonding on the solid-state structure, as evidenced by NMR, IR, and Raman spectroscopies, and X-ray diffraction. This understanding is crucial for designing materials with specific properties, such as polymers and coatings, where the arrangement of molecules affects mechanical and thermal behavior (Kołodziejski, Wawer, Woźniak, & Klinowski, 1993).

Osmolyte Mixture and Protein Stability

The study of urea-methylamine mixtures by Lin and Timasheff (1994) provides insight into the stabilization mechanisms of proteins, relevant for biological applications and the preservation of biochemical compounds. The balance between urea and trimethylamine N-oxide (TMAO) affects protein stability, offering a pathway to design better preservation techniques for biological samples and pharmaceuticals (Lin & Timasheff, 1994).

Photopolymerization and Dental Applications

The development of photopolymerizable urethane/urea methacrylates for dental composites, as explored by Buruiană et al. (2012), underscores the importance of urea derivatives in medical materials science. These compounds contribute to advancements in dental restorative materials with improved properties, such as lower polymerization shrinkage and enhanced mechanical strength (Buruiană, Melinte, Jitaru, Aldea, & Buruianǎ, 2012).

Urea-Formaldehyde Resins

Steinhof et al. (2014) conducted a quantitative and qualitative NMR spectroscopic investigation of urea–formaldehyde resin synthesis. This research is relevant for the production of polymers used in adhesives and coatings, highlighting the complexity of reactions involved in urea–formaldehyde resin formation and the potential for optimizing these materials for industrial applications (Steinhof, Kibrik, Scherr, & Hasse, 2014).

properties

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-11-6-5-7-12(10-11)17-14(19)16-9-8-13(18)15(2,3)4/h5-7,10,13,18H,8-9H2,1-4H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDWMIQUFIFEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCCC(C(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2521326.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2521327.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-bromophenyl)ethenyl]-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2521329.png)

![3-methyl-6,7,8,9-tetrahydro-5H-benzo[4,5]thieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2521335.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2521336.png)